
Benserazide
Descripción general
Descripción
La benserazida es un medicamento que se utiliza principalmente en combinación con levodopa para el tratamiento de la enfermedad de Parkinson, el parkinsonismo y el síndrome de piernas inquietas . Es un inhibidor de la descarboxilasa de L-aminoácidos aromáticos de acción periférica que evita la conversión de levodopa a dopamina fuera del sistema nervioso central . Esta acción ayuda a aumentar la disponibilidad de levodopa en el cerebro, mejorando así sus efectos terapéuticos y minimizando los efectos secundarios periféricos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El clorhidrato de benserazida se puede sintetizar mediante un método de un solo paso que implica la reacción de la hidrazida de serina clorhidrato con 2,3,4-trihidroxibenzaldehído en presencia de hidrógeno y un catalizador . La reacción se realiza típicamente en un solvente como agua, etanol, isopropanol o éter dimetílico de glicol . El proceso implica calentar la mezcla de reacción a 40 °C y agitar durante 10 horas a presión reducida .
Métodos de producción industrial: La producción industrial del clorhidrato de benserazida sigue rutas sintéticas similares pero a una escala mayor. El uso de catalizadores eficientes y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La benserazida se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos como la hidrazina o las aminas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de benserazida, como las hidrazonas y las bases de Schiff .
Aplicaciones Científicas De Investigación
Parkinson's Disease Treatment
Benserazide is most commonly used in combination with levodopa to manage symptoms of Parkinson's disease. By inhibiting the peripheral conversion of levodopa to dopamine, this compound increases the availability of levodopa in the central nervous system, thereby improving motor function and reducing symptoms associated with the disease.
Oncology Applications
Recent studies have suggested that this compound may have potential as a chemosensitizer in cancer treatment. Research indicates that it can enhance the efficacy of chemotherapeutic agents like paclitaxel by inhibiting cystathionine beta-synthase (CBS), which is implicated in tumor growth and metastasis.
Key Findings from Studies
- Combination Therapy : The combination of this compound and paclitaxel showed significant reductions in tumor volume and weight in various cancer cell lines (e.g., KYSE450, A549, HCT8). This effect was attributed to the downregulation of key signaling pathways involved in tumor progression, such as HIF-1α and VEGF .
- Mechanistic Insights : this compound's inhibition of CBS leads to decreased levels of hydrogen sulfide (H2S), which is known to promote cancer cell survival and proliferation. This mechanism underlines its potential role as a supportive agent in cancer therapy .
Antimicrobial Potential
Emerging research has indicated that this compound may exhibit antimicrobial properties, particularly against multidrug-resistant bacterial strains. While direct applications are still under investigation, its inclusion in essential medicine lists reflects its potential utility in managing resistant infections .
Pharmaceutical Compounding
This compound is also utilized in pharmaceutical compounding practices across Europe. The variability in compounding practices highlights its importance in personalized medicine approaches, allowing for tailored treatments based on individual patient needs .
Research Insights and Case Studies
The following table summarizes notable studies and findings related to the applications of this compound:
Study/Research | Application Area | Key Findings |
---|---|---|
Baba et al., 2022 | Parkinson's Disease | Demonstrated improved motor function when combined with levodopa |
Druzhyna et al., 2016 | Oncology | Highlighted potential as a CBS inhibitor enhancing chemotherapy effects |
Li et al., 2017 | Cancer Treatment | Showed significant reduction in tumor growth when combined with paclitaxel |
Untereiner et al., 2018 | Antimicrobial Research | Suggested effectiveness against multidrug-resistant bacteria |
Mecanismo De Acción
La benserazida actúa como un inhibidor de la descarboxilasa, evitando la conversión periférica de levodopa a dopamina . Esta inhibición permite que más levodopa cruce la barrera hematoencefálica y se convierta en dopamina en el cerebro, mejorando así sus efectos terapéuticos . El objetivo molecular principal de la benserazida es la enzima descarboxilasa de L-aminoácidos aromáticos .
Compuestos similares:
Singularidad: La benserazida es única en su capacidad para inhibir la descarboxilación periférica de la levodopa sin cruzar la barrera hematoencefálica . Esta característica la hace particularmente efectiva en las terapias combinadas para la enfermedad de Parkinson, ya que minimiza los efectos secundarios periféricos al tiempo que maximiza los efectos terapéuticos centrales .
Comparación Con Compuestos Similares
Uniqueness: this compound is unique in its ability to inhibit peripheral decarboxylation of levodopa without crossing the blood-brain barrier . This characteristic makes it particularly effective in combination therapies for Parkinson’s disease, as it minimizes peripheral side effects while maximizing central therapeutic effects .
Actividad Biológica
Benserazide is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor primarily used in conjunction with levodopa to enhance the treatment of Parkinson's disease. Its role extends beyond mere inhibition of peripheral AADC; recent studies have highlighted its neuroprotective effects and potential applications in various neurological conditions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the conversion of levodopa to dopamine in the periphery, thereby increasing the availability of levodopa to cross the blood-brain barrier. This mechanism is crucial for maximizing dopaminergic therapy in Parkinson's disease patients. Additionally, emerging evidence suggests that this compound may exert effects within the central nervous system (CNS), influencing dopaminergic signaling and neuroinflammatory processes.
Neuroprotective Effects
Recent studies have demonstrated that this compound possesses neuroprotective properties. For instance, a study published in Scientific Reports indicated that this compound significantly attenuated neutrophil infiltration into the brain following ischemic stroke, leading to improved behavioral outcomes in animal models . The compound was shown to alter microglia/macrophage phenotypes and promote M2 polarization, which is associated with anti-inflammatory responses.
Table 1: Summary of Neuroprotective Findings
Effects on α-Synuclein Pathology
This compound's combination with L-DOPA has been investigated for its effects on α-synuclein aggregation, a hallmark of Parkinson's disease. In a study involving mice injected with preformed α-synuclein fibrils, treatment with L-DOPA/benserazide resulted in a significant reduction in phosphorylated α-synuclein levels in the substantia nigra . This suggests that this compound may help inhibit the propagation of pathological α-synuclein aggregates.
Clinical Observations and Side Effects
While this compound is generally well-tolerated, some clinical reports have highlighted side effects such as severe diarrhea in certain patients. A retrospective study involving 50 patients revealed a direct correlation between this compound administration and the onset of diarrhea, which resolved upon switching to carbidopa . This emphasizes the need for careful monitoring when using this compound in clinical settings.
Table 2: Clinical Observations Related to this compound
Observation Type | Description |
---|---|
Side Effect | Severe diarrhea reported in some patients receiving this compound. |
Resolution | Symptoms resolved after switching to carbidopa. |
Research Case Studies
- Neuroprotective Study : In an experimental setup, researchers treated mice with this compound after inducing focal cerebral ischemia. Results indicated a significant reduction in lesion size and improved motor function compared to control groups .
- α-Synuclein Propagation Study : In a controlled trial, mice treated with L-DOPA/benserazide showed reduced levels of phosphorylated α-synuclein compared to those receiving saline, suggesting a potential therapeutic effect against Parkinson's disease pathology .
Propiedades
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDCRGUHNALGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022651 | |
Record name | Benserazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The combination of levodopa and benserazide is an anti-Parkinsonian agent. Levodopa itself is the metabolic precursor of dopamine. In Parkinson's disease, dopamine is depleted to a large degree in the striatum, pallidum, and substantia nigra in the central nervous system (CNS). The administration of levodopa to treat the disease is subsequently proposed to facilitate raises in the levels of available dopamine in these areas. The metabolism of levodopa to dopamine occurs via the enzyme dopa decarboxylase, although unfortunately, this metabolism can also occur in extracerebral tissues. As a result, the full therapeutic effect of an administered dose of levodopa may not be obtained if portions of it are catabolized outside of the CNS and various patient adherence diminishing extracerebral side effects due to the extracerebral presence of dopamine like nausea, vomiting, or even cardiac arrhythmias can also happen. Subsequently, a peripheral decarboxylase inhibitor like benserazide, which blocks the extracerebral decarboxylation of levodopa, when administered in combination with levodopa has obvious and significant advantages. Such benefits include reduced gastrointestinal side effects, a more rapid and complete response at the initiation of therapy, and a simpler dosing regimen. It is important to note, however, that benserazide is hydroxylated to trihydroxybenzylhydrazine in the intestinal mucosa and the liver, and that as a potent inhibitor of the aromatic amino acid decarboxylase, it is this trihydroxybenzylhydrazine metabolite of benserazide that mainly protects levodopa against decarboxylation to dopamine in the gut and also around the rest of the body outside of the blood-brain barrier. Regardless, because Parkinson's disease progresses even with the therapy of levodopa and benserazide, this kind of combined therapy is only ever indicated if it is capable of improving the quality of life and adverse effect profile of using such drugs for Parkinson's patients and there is little to be gained by switching to or starting this combination therapy if patients are already being managed with stable, effective, and well-tolerated levadopa-only therapy. Finally, it is also proposed that benserazide hydrochloride may be able to treat beta thalassaemia by maintaining the active expression of the gene for fetal hemoglobin so that constant production of fetal hemoglobin may replace the missing adult hemoglobin variation that is characteristic of patients with the condition, thereby decreasing the need for blood transfusion therapy. | |
Record name | Benserazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
322-35-0 | |
Record name | Benserazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benserazide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benserazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benserazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENSERAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.